1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride
Overview
Description
1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethyl group and a 3-(2-methoxyphenoxy)propyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylpiperidine with 3-(2-methoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[3-(2-hydroxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride.
Reduction: Formation of 1-[3-(2-methoxyphenoxy)propyl]-3,4-dimethylpiperidine.
Substitution: Formation of halogenated derivatives such as 1-[3-(2-bromophenoxy)propyl]-3,4-dimethylpiperidine hydrochloride.
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[3-(2-Methoxyphenoxy)propyl]-3-methyl-1-butanamine hydrochloride
- 3-(2-Methoxyphenoxy)propylamine hydrochloride
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
Uniqueness: 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride stands out due to its unique structural features, such as the combination of a piperidine ring with a 3,4-dimethyl substitution and a 3-(2-methoxyphenoxy)propyl side chain
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-9-11-18(13-15(14)2)10-6-12-20-17-8-5-4-7-16(17)19-3;/h4-5,7-8,14-15H,6,9-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQNVYRXGNKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)CCCOC2=CC=CC=C2OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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